2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide
Overview
Description
2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, an acetamide group, and a butyl side chain, making it a versatile molecule for chemical reactions and applications.
Scientific Research Applications
2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced by reacting the pyrrolidine derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the Butyl Side Chain: The butyl side chain is attached via an alkylation reaction using butyl bromide or butyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the butyl side chain, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxo derivatives of the pyrrolidine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted acetamide or butyl derivatives.
Mechanism of Action
The mechanism of action of 2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-aminopyrrolidin-1-yl)-N-(butyl)acetamide: Similar structure but with a different side chain.
2-(3-aminopyrrolidin-1-yl)-N-(ethyl)acetamide: Similar structure with an ethyl side chain.
2-(3-aminopyrrolidin-1-yl)-N-(methyl)acetamide: Similar structure with a methyl side chain.
Uniqueness
2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-butan-2-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-8(2)12-10(14)7-13-5-4-9(11)6-13/h8-9H,3-7,11H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHFNZQOWBKQRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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